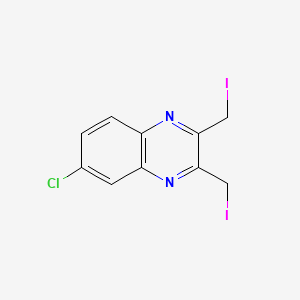

Quinoxaline, 6-chloro-2,3-bis(iodomethyl)-

Description

Historical Context and Evolution of Quinoxaline (B1680401) Chemistry

The story of quinoxaline, a heterocyclic compound composed of a fused benzene (B151609) and pyrazine (B50134) ring, began in the late 19th century. The first synthesis was reported in 1884 by Körner and Hinsberg through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov This straightforward and effective method laid the foundation for quinoxaline chemistry. orientjchem.org Initially of academic interest, the quinoxaline scaffold's significance grew exponentially with the discovery of its presence in natural antibiotics like echinomycin, levomycin, and actinoleutin. lookchem.comlookchem.com These natural products were found to exhibit potent activity against Gram-positive bacteria and certain tumors, sparking decades of research into the synthesis and biological evaluation of novel quinoxaline derivatives. lookchem.comjst.go.jp Over the years, synthetic methodologies have evolved from classical high-temperature, acid-catalyzed reactions to more sophisticated and environmentally benign approaches, including microwave-assisted synthesis, the use of recyclable catalysts, and reactions in aqueous media. orientjchem.org

Structural Significance of the Quinoxaline Core in Organic Synthesis

The quinoxaline ring system is a privileged scaffold in medicinal chemistry and materials science. Structurally, it is a bioisostere of naphthalene, quinoline, and benzothiophene, meaning it has similar steric and electronic properties, allowing it to interact with a wide range of biological targets. lookchem.com The fusion of the electron-rich benzene ring with the electron-deficient pyrazine ring creates a unique electronic environment. This structure provides a rigid, planar framework that is ideal for the development of therapeutic agents, as it can be readily functionalized at various positions to modulate its interaction with enzymes and receptors. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a crucial feature for molecular recognition in biological systems. Its aromatic nature and stability make it a reliable building block in the synthesis of more complex molecules, including macrocycles and polymers for materials science applications.

Overview of Substituted Quinoxaline Derivatives in Contemporary Research

Contemporary research on quinoxaline derivatives is vast and multifaceted. The versatility of the quinoxaline core has led to the development of a large library of substituted compounds with a broad spectrum of biological activities. nih.gov These derivatives are being investigated for numerous therapeutic applications, including as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents. For instance, certain quinoxaline-1,4-dioxides have shown significant promise as antibacterial agents, particularly against drug-resistant strains. In the field of materials science, quinoxalines are utilized in the creation of dyes, fluorescent materials, organic semiconductors, and electroluminescent devices due to their favorable electronic and photophysical properties. The ability to easily modify the scaffold allows researchers to fine-tune the properties of these molecules for specific applications, from developing targeted anticancer drugs to designing efficient materials for organic light-emitting diodes (OLEDs). nih.gov

Specific Research Focus: Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- as a Multifunctional Scaffold

Within the extensive family of quinoxaline derivatives, Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- emerges as a compound of interest, primarily due to its reactive functional groups. It belongs to the class of 2,3-bis(halomethyl)quinoxalines, which have been identified as potent antimicrobial agents. The core structure features a chloro substituent on the benzene ring and two iodomethyl groups on the pyrazine ring. The chloro group, an electron-withdrawing substituent, can influence the electronic properties and reactivity of the entire ring system. The two iodomethyl groups are highly reactive and serve as excellent leaving groups in nucleophilic substitution reactions. This inherent reactivity makes the compound a versatile intermediate for synthesizing a wide array of more complex molecules, where the quinoxaline core is linked to other functional moieties. While extensive research focusing solely on this specific compound is limited, studies on analogous 2,3-bis(halomethyl)quinoxalines provide a strong basis for its potential as a scaffold in the development of new bioactive agents. nih.gov

Scope and Organization of the Research Outline

This article is organized to provide a comprehensive overview of Quinoxaline, 6-chloro-2,3-bis(iodomethyl)-. It begins with a general introduction to the history, structural importance, and broad applications of quinoxaline chemistry. The subsequent sections will delve into the specific details of the title compound, including its synthesis and established physicochemical properties. The core of the article presents detailed research findings, focusing on the antimicrobial activity of this compound and its closely related analogues, supported by structured data tables. The information is derived from peer-reviewed scientific literature and chemical databases, ensuring a professional and authoritative tone.

Detailed Research Findings

The primary route for the synthesis of Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- and related compounds involves a halogen exchange reaction, specifically the Finkelstein reaction. In this process, the corresponding 2,3-bis(chloromethyl)- or 2,3-bis(bromomethyl)quinoxaline (B1328767) derivative is treated with an iodide salt, such as sodium iodide, in a suitable solvent like acetone (B3395972). The higher nucleophilicity of the iodide ion and the precipitation of the resulting sodium chloride or bromide drives the reaction to completion, yielding the desired di-iodo product.

While dedicated studies on the multifunctional applications of Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- are not widely available, significant research has been conducted on its biological activity as part of a broader investigation into 2,3-bis(halomethyl)quinoxaline derivatives. A key study evaluated a series of these compounds for their antibacterial and antifungal properties. nih.gov The findings indicate that the electrophilicity of the halomethyl groups plays a crucial role in their antimicrobial mechanism. The high reactivity of the C-I bond in the iodomethyl groups makes these compounds potent alkylating agents, capable of reacting with nucleophilic residues in essential biomolecules of microorganisms, thereby inhibiting their growth.

The study systematically measured the Minimum Inhibitory Concentration (MIC) of these compounds against various microbial strains. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. The data revealed that Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- exhibits notable activity against Gram-positive bacteria and several fungal species, although it was found to be inactive against Gram-negative bacteria. This lack of activity against Gram-negative bacteria is attributed to their outer membrane, which is rich in lipopolysaccharides and acts as a barrier to lipophilic compounds.

Below are data tables summarizing the physical properties and antimicrobial activity of the compound.

Table 1: Physicochemical Properties of Quinoxaline, 6-chloro-2,3-bis(iodomethyl)-

| Property | Value |

| CAS Number | 3298-87-1 |

| Molecular Formula | C₁₀H₇ClI₂N₂ |

| Molecular Weight | 444.44 g/mol |

| Appearance | Solid |

| Boiling Point | 416.4°C at 760 mmHg |

| Density | 2.312 g/cm³ |

Data sourced from publicly available chemical databases.

Table 2: Antimicrobial Activity (MIC, µg/mL) of Quinoxaline, 6-chloro-2,3-bis(iodomethyl)-

| Organism | Strain (ATCC) | MIC (µg/mL) |

| Gram-Positive Bacteria | ||

| Staphylococcus aureus | 6538P | 0.78 |

| Bacillus subtilis | 6633 | 0.39 |

| Fungi | ||

| Aspergillus niger | 16404 | 1.56 |

| Mucor racemosus | 42647 | 3.13 |

| Cladosporium cladosporioides | 16022 | 1.56 |

| Gram-Negative Bacteria | ||

| Escherichia coli | 8739 | > 100 |

| Pseudomonas aeruginosa | 9027 | > 100 |

Data adapted from Ishikawa, H. et al., Chemical and Pharmaceutical Bulletin, 2013. nih.gov The study demonstrates that the compound is particularly effective against Bacillus subtilis.

Structure

2D Structure

3D Structure

Properties

CAS No. |

3298-87-1 |

|---|---|

Molecular Formula |

C10H7ClI2N2 |

Molecular Weight |

444.44 g/mol |

IUPAC Name |

6-chloro-2,3-bis(iodomethyl)quinoxaline |

InChI |

InChI=1S/C10H7ClI2N2/c11-6-1-2-7-8(3-6)15-10(5-13)9(4-12)14-7/h1-3H,4-5H2 |

InChI Key |

JUSSMMAJIDPHPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(C(=N2)CI)CI |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Quinoxaline, 6 Chloro 2,3 Bis Iodomethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of "Quinoxaline, 6-chloro-2,3-bis(iodomethyl)-" is anticipated to exhibit distinct signals corresponding to the aromatic protons of the quinoxaline (B1680401) core and the aliphatic protons of the iodomethyl groups. The aromatic region is expected to show a complex splitting pattern due to the influence of the chloro substituent on the benzene (B151609) ring. The protons on the iodomethyl groups are expected to appear as a singlet in the upfield region of the spectrum.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 8.0 | Multiplet | 3H | Aromatic protons (H-5, H-7, H-8) |

| ~ 4.5 - 5.0 | Singlet | 4H | -CH₂I protons |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum is expected to show distinct signals for the carbons of the quinoxaline ring system and the iodomethyl groups. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the nitrogen atoms and the chloro substituent. The carbon of the iodomethyl group is expected to appear at a characteristic upfield chemical shift.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 155 | Quaternary carbons of the pyrazine (B50134) ring (C-2, C-3) |

| ~ 125 - 140 | Aromatic carbons of the benzene ring |

| ~ 5 - 15 | -CH₂I carbon |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For "Quinoxaline, 6-chloro-2,3-bis(iodomethyl)-" (C₁₀H₇ClI₂N₂), the expected exact mass can be calculated. The observation of the molecular ion peak with its characteristic isotopic pattern, particularly due to the presence of chlorine and iodine, would confirm the molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺. The fragmentation pattern observed in tandem MS/MS experiments can provide valuable structural information. For "Quinoxaline, 6-chloro-2,3-bis(iodomethyl)-", fragmentation would likely involve the loss of iodine atoms and potentially the iodomethyl groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "Quinoxaline, 6-chloro-2,3-bis(iodomethyl)-" is expected to show characteristic absorption bands for the C-H, C=N, C=C, C-Cl, and C-I bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3100 | Weak to Medium | Aromatic C-H stretching |

| ~ 2850 - 2960 | Weak | Aliphatic C-H stretching (-CH₂I) |

| ~ 1600 - 1650 | Medium | C=N stretching of the pyrazine ring |

| ~ 1450 - 1600 | Medium to Strong | C=C stretching of the aromatic rings |

| ~ 1000 - 1200 | Strong | C-Cl stretching |

| ~ 500 - 600 | Medium to Strong | C-I stretching |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For Quinoxaline, 6-chloro-2,3-bis(iodomethyl)-, this technique would provide invaluable information regarding its molecular geometry, conformation, and the nature of its interactions in the solid state.

Single-Crystal X-ray Diffraction for Precise Bond Lengths and Angles

Single-crystal X-ray diffraction analysis would allow for the accurate measurement of bond lengths and angles, providing insight into the electronic environment of the quinoxaline core and its substituents. Based on studies of similar quinoxaline structures, the core quinoxaline ring system is expected to be nearly planar. For instance, in the related compound 6-chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline, the quinoxaline ring system shows a maximum deviation from planarity of only 0.061 (2) Å. researchgate.net Similarly, the quinoxaline moiety in 6,7-dichloro-2,3-bis(pyridin-2-yl)quinoxaline is also nearly planar, with a maximum deviation of 0.070 (1) Å. walmart.com

The bond lengths within the heterocyclic ring are anticipated to be consistent with those of other quinoxaline derivatives, reflecting the aromatic character of the system. The introduction of the chloro-substituent at the 6-position and the iodomethyl groups at the 2- and 3-positions will likely induce minor alterations in the electron distribution and, consequently, the bond lengths of the benzene portion of the quinoxaline core. The C-Cl bond length would be a key parameter to determine, as would the C-I bond lengths and the C-C-I bond angles of the iodomethyl substituents.

Below is a table of representative bond lengths and angles from a related quinoxaline derivative, 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline, to illustrate the type of data that would be obtained. mdpi.com

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | N1 | C1 | 1.37 | |

| Bond Length | C1 | C2 | 1.38 | |

| Bond Length | N2 | C2 | 1.37 | |

| Bond Length | C3 | N2 | 1.38 | |

| Angle | N1 | C1 | C2 | 121.85 (17) |

| Angle | C1 | C2 | N2 | 120.08 (16) |

| Angle | C4 | C3 | N2 | 119.05 (16) |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The manner in which molecules of Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- arrange themselves in a crystal lattice is dictated by a variety of non-covalent intermolecular interactions. These interactions are crucial for understanding the solid-state properties of the compound. While conventional hydrogen bonding is unlikely to be a dominant feature in the absence of hydrogen bond donors, other interactions such as halogen bonding (involving the chlorine and iodine atoms), C-H···π interactions, and π-stacking are expected to play a significant role in the crystal packing.

In many quinoxaline derivatives, π-stacking interactions between the aromatic quinoxaline cores of adjacent molecules are a prominent feature. For example, in the crystal structure of 6-chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline, π–π interactions are observed between inversion-related quinoxaline rings with a centroid-centroid distance of 3.6210 (12) Å. researchgate.net Similarly, 6,7-dichloro-2,3-bis(pyridin-2-yl)quinoxaline exhibits π–π stacking contacts between the quinoxaline units and nearby pyridine (B92270) rings, with an intercentroid distance of 3.7676 (9) Å. walmart.com It is highly probable that the planar quinoxaline core of Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- would also facilitate such π-stacking arrangements. The presence of the large, polarizable iodine atoms may also lead to significant halogen bonding interactions, which would further influence the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a valuable tool for probing the electronic structure of conjugated systems like quinoxaline. The UV-Vis spectrum of a typical quinoxaline derivative displays characteristic absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system. The quinoxaline core itself gives rise to distinct absorption bands, which can be influenced by the nature and position of substituents.

For Quinoxaline, 6-chloro-2,3-bis(iodomethyl)-, the spectrum is expected to show intense absorptions in the UV region, characteristic of the π-π* transitions of the quinoxaline moiety. The presence of the chlorine atom and the iodomethyl groups may cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima compared to the parent quinoxaline molecule. For instance, a study of various quinoxaline derivatives showed absorption maxima in chloroform (B151607) solution in the range of 321-383 nm, which were assigned to π-π* electronic transitions of the quinoxaline core. Another study on 6-methyl-2,3-diphenylquinoxaline (B3348229) reported n-π* and π-π* transitions at approximately 347 nm and 248 nm, respectively.

The following table provides examples of absorption maxima for different quinoxaline derivatives, illustrating the effect of substitution on the electronic transitions.

| Compound | Solvent | λmax (nm) | Transition Type |

| 5,8-Dibromo-2,3-bis(bromomethyl)quinoxaline | Acetonitrile (B52724) | 321, 335, 351, 383 | π-π |

| 2,3-Diphenyl-5,8-dibromoquinoxaline | Acetonitrile | - | - |

| 6-Methyl-2,3-diphenylquinoxaline | Ethanol (B145695) | 248.50, 347.50 | π-π, n-π |

| Quinoxaline (parent compound) | - | ~300-350 | n-π |

Analysis of the UV-Vis spectrum of Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- would provide critical information on its electronic properties and the extent of conjugation within the molecule.

Circular Dichroism (CD) Spectroscopy for Chiral Properties (if applicable to derivatives)

Circular dichroism (CD) spectroscopy is an essential technique for investigating the chiral properties of molecules. The parent compound, Quinoxaline, 6-chloro-2,3-bis(iodomethyl)-, is itself achiral. However, if it were used as a scaffold to synthesize chiral derivatives, for example, by introducing chiral substituents or by creating a molecule with helical chirality, then CD spectroscopy would be indispensable for characterizing their chiroptical properties.

Studies on chiral steroidal quinoxalines have demonstrated that CD spectroscopy can effectively determine the helicity of these molecules. For these derivatives, the substituent groups on the quinoxaline ring were found to significantly influence the chiroptical properties. For example, unsubstituted and methyl-substituted steroidal quinoxalines exhibited positive Cotton effects in their CD spectra, indicating a P (right-handed) helicity. In contrast, a chloro-substituent produced a different CD behavior, which was attributed to the electronic effects of the chlorine atom. This highlights the sensitivity of CD spectroscopy to subtle structural and electronic changes in chiral quinoxaline derivatives. Should chiral derivatives of Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- be synthesized, their CD spectra would provide unique fingerprints of their stereochemistry.

Chemical Reactivity and Functionalization Strategies of Quinoxaline, 6 Chloro 2,3 Bis Iodomethyl

Nucleophilic Substitution Reactions at Iodomethyl Centers

The iodomethyl groups at the C2 and C3 positions of the quinoxaline (B1680401) ring are exceptionally reactive towards nucleophiles. Iodine is an excellent leaving group, making the benzylic-like carbons highly electrophilic and susceptible to nucleophilic attack. This reactivity is a cornerstone for the elaboration of the quinoxaline scaffold.

The benzylic iodides of 6-chloro-2,3-bis(iodomethyl)quinoxaline readily react with a wide array of nucleophiles. The analogous reactivity of 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives provides a strong basis for predicting these transformations. researchgate.net Reactions typically proceed under mild conditions, often at room temperature or with gentle heating, to yield disubstituted products.

Key classes of nucleophiles include:

Nitrogen Nucleophiles: Primary and secondary amines, anilines, and heterocyclic amines (e.g., pyridine (B92270), imidazole) can be used to introduce new C-N bonds, forming diamino derivatives.

Oxygen Nucleophiles: Alcohols, phenols, and carboxylates react to form ethers and esters, respectively. The use of alkoxides or phenoxides in the presence of a non-nucleophilic base is common.

Sulfur Nucleophiles: Thiols and thiophenols are potent nucleophiles that react efficiently to yield dithioethers. These reactions are often rapid and high-yielding.

Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonates or cyanoacetates, can be employed for C-C bond formation, leading to the extension of the carbon framework.

The general scheme for these reactions can be represented as follows:

Table 1: Examples of Nucleophilic Substitution Reactions This table is illustrative and based on the expected reactivity analogous to similar halo-methylquinoxalines.

| Nucleophile (Nu-H) | Reagent/Conditions | Product Type |

|---|---|---|

| R-NH₂ (Amine) | K₂CO₃, Acetonitrile (B52724), RT | 2,3-Bis((alkylamino)methyl) Derivative |

| Ar-OH (Phenol) | NaH, THF, 0 °C to RT | 2,3-Bis((aryloxy)methyl) Derivative |

| R-SH (Thiol) | Et₃N, CH₂Cl₂, RT | 2,3-Bis((alkylthio)methyl) Derivative |

| CH₂(CO₂Et)₂ | NaOEt, EtOH, Reflux | Diethyl 2,2'-(6-chloroquinoxaline-2,3-diyl)bis(methylene)dimalonate |

The substitution reactions at the iodomethyl centers predominantly follow a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov Several factors support this pathway:

Primary Carbon Center: The carbon atom of the iodomethyl group is primary, which sterically favors the backside attack characteristic of an SN2 reaction.

Excellent Leaving Group: The iodide ion (I⁻) is a large, highly polarizable, and stable anion, making it an excellent leaving group, which facilitates the SN2 displacement.

Concerted Process: The reaction proceeds through a single transition state where the new bond with the nucleophile forms concurrently as the carbon-iodine bond breaks.

While the SN2 pathway is dominant, an SN1-type mechanism involving a stabilized carbocation intermediate is less likely but cannot be entirely ruled out, especially with weakly nucleophilic, polar protic solvents. The adjacent quinoxaline ring can stabilize a positive charge through resonance, but the high reactivity of the C-I bond generally favors the kinetically controlled SN2 pathway. nih.gov

Electrophilic Aromatic Substitution on the Quinoxaline Ring

The quinoxaline ring system is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms in the pyrazine (B50134) ring. This electron-withdrawing nature deactivates the benzene (B151609) portion of the molecule towards electrophilic aromatic substitution (EAS). The presence of the 6-chloro substituent further deactivates the ring. Consequently, EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation are difficult to achieve and require harsh conditions, often resulting in low yields and poor selectivity. nih.gov If substitution does occur, it is directed to the 5- and 8-positions, which are ortho and para to the existing chloro group but are the least deactivated positions by the pyrazine ring.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

The chloro-substituent at the 6-position provides a valuable handle for modern C-C bond formation through palladium-catalyzed cross-coupling reactions. researchgate.net These methods are powerful tools for introducing aryl, heteroaryl, alkyl, or alkynyl groups onto the quinoxaline core. Common examples include:

Suzuki Coupling: Reaction with an organoboron reagent (R-B(OH)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., Na₂CO₃, K₃PO₄). researchgate.net

Heck Coupling: Reaction with an alkene (R-CH=CH₂) using a palladium catalyst to form a styryl-type derivative.

Sonogashira Coupling: Coupling with a terminal alkyne (R-C≡CH) using a palladium catalyst, a copper(I) co-catalyst, and a base (e.g., Et₃N).

Stille Coupling: Reaction with an organotin compound (R-SnBu₃) catalyzed by palladium.

These reactions are highly versatile and tolerate a wide range of functional groups, allowing for late-stage functionalization of the quinoxaline scaffold after modifications at the iodomethyl positions. rsc.orgnih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Product Structure |

|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 6-Aryl-2,3-bis(iodomethyl)quinoxaline |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 6-(Alkynyl)-2,3-bis(iodomethyl)quinoxaline |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | 6-(Alkenyl)-2,3-bis(iodomethyl)quinoxaline |

Cyclization and Heterocyclization Reactions Involving Iodomethyl Moieties

The proximate arrangement of the two iodomethyl groups at the C2 and C3 positions is ideal for constructing fused ring systems through reactions with bidentate nucleophiles. This strategy allows for the synthesis of complex polycyclic heterocyclic compounds. The high reactivity of the C-I bonds facilitates these cyclization reactions, which often proceed in high yield. researchgate.net

Examples of dinucleophiles and the resulting fused systems include:

o-Phenylenediamine (B120857): Forms a 14-membered macrocycle or a fused diazocine ring system depending on reaction conditions.

Ethane-1,2-dithiol: Reacts to form a fused dithiane ring.

Catechol (1,2-dihydroxybenzene): Yields a fused dioxocane ring.

Hydrazine: Can lead to the formation of fused pyridazino[4,5-b]quinoxaline (B102560) systems.

This intramolecular or intermolecular cyclization approach is a powerful method for building rigid, well-defined molecular scaffolds for applications in materials science and medicinal chemistry. beilstein-journals.org

Transformations of Halogen Atoms for Further Derivatization

Beyond the reactions described above, the halogen atoms themselves can be transformed to introduce further diversity.

Iodomethyl Groups: While typically displaced, the iodine can participate in other reactions, such as radical-mediated processes or transformations into organometallic reagents, though this is less common than nucleophilic substitution.

6-Chloro Group: The chlorine atom on the aromatic ring can undergo nucleophilic aromatic substitution (SNAr), although this requires strong activation. rsc.org The electron-withdrawing nature of the quinoxaline core makes the C6 position susceptible to attack by potent nucleophiles (e.g., alkoxides, thiolates) under forcing conditions (high temperature, polar aprotic solvents). mdpi.comrasayanjournal.co.in This reactivity is generally lower than that of the iodomethyl groups, allowing for selective functionalization. Alternatively, the chloro group can be converted into other functionalities, for example, through metallation followed by quenching with an electrophile.

Reactivity Modulations Induced by Substituents on the Quinoxaline Core

The reactivity of the quinoxaline system is significantly influenced by the nature and position of substituents on its core structure. In the case of 6-chloro-2,3-bis(iodomethyl)quinoxaline, the chloro group at the 6-position and the iodomethyl groups at the 2- and 3-positions play crucial roles in dictating its chemical behavior, particularly in nucleophilic substitution reactions.

The pyrazine ring of the quinoxaline nucleus is inherently electron-deficient. This deficiency is further amplified by the presence of the electron-withdrawing chloro substituent on the benzene ring. This electronic effect makes the carbon atoms of the pyrazine ring, especially C2 and C3, more electrophilic and thus more susceptible to nucleophilic attack.

The primary sites of reactivity on 6-chloro-2,3-bis(iodomethyl)quinoxaline are the benzylic carbons of the iodomethyl groups. The iodine atoms are good leaving groups, facilitating nucleophilic substitution reactions where various nucleophiles can displace the iodide ions.

The presence of a chloro group at the 6-position exerts an electron-withdrawing effect on the entire quinoxaline ring system. Research on related 2,3-bis(halomethyl)quinoxalines has shown that strong electron-withdrawing groups on the benzene moiety can significantly impact the course of reactions involving the halomethyl groups. For instance, in the synthesis of 2,3-bis(iodomethyl)quinoxalines via the Finkelstein reaction from their bromomethyl precursors, the presence of strong electron-withdrawing substituents at the 6-position, such as cyano (CN) or trifluoromethyl (CF₃), has been observed to promote numerous side reactions, resulting in lower yields of the desired iodinated product. researchgate.net In an extreme case, a nitro (NO₂) group at the 6-position completely inhibited the formation of the corresponding 2,3-bis(iodomethyl)quinoxaline. researchgate.net

This suggests that the 6-chloro substituent, being electron-withdrawing, will influence the reactivity of the iodomethyl groups. While not as strongly deactivating as a nitro group, the chloro group is expected to increase the electrophilicity of the benzylic carbons in the iodomethyl groups, making them more reactive towards nucleophiles. However, it may also contribute to the instability of reaction intermediates, potentially leading to side products.

The following table summarizes the observed effects of different substituents at the 6-position on the synthesis of 2,3-bis(iodomethyl)quinoxalines, providing insight into the reactivity modulation.

| Substituent at 6-position | Yield of 2,3-bis(iodomethyl)quinoxaline | Observations | Reference |

| H | Not specified | - | researchgate.net |

| CN | 36% | Accompanied by many side reactions | researchgate.net |

| CF₃ | Not specified, but implied low | Accompanied by many side reactions | researchgate.net |

| NO₂ | 0% | Target compound not afforded at all | researchgate.net |

These findings underscore the delicate electronic balance within the molecule, where substituents on the benzene ring can significantly modulate the reactivity of the functional groups on the pyrazine ring.

Decomposition Pathways and Stability Considerations

The stability of 6-chloro-2,3-bis(iodomethyl)quinoxaline is a critical consideration due to the presence of reactive iodomethyl groups. Organoiodine compounds are generally known to be less stable than their bromine and chlorine counterparts, primarily due to the weaker carbon-iodine (C-I) bond. wikipedia.org

The primary decomposition pathway for compounds containing iodomethyl groups, particularly benzylic iodides, is the homolytic cleavage of the C-I bond. This process can be initiated by thermal or photochemical energy, leading to the formation of a benzyl-type radical and an iodine radical. In the context of 6-chloro-2,3-bis(iodomethyl)quinoxaline, this would involve the scission of the C-I bonds at the 2- and 3-positions.

Thermal Decomposition:

Upon heating, 6-chloro-2,3-bis(iodomethyl)quinoxaline is expected to undergo thermal degradation. Studies on the thermal decomposition of 2- and 4-iodobenzyl iodide have shown that the initial step is the cleavage of the benzylic C-I bond to form the corresponding iodobenzyl radical. nih.gov Applying this to the subject compound, the initial decomposition step would likely be the formation of a 6-chloro-2-(iodomethyl)-3-(methyl radical)quinoxaline or a diradical species. These highly reactive radical intermediates can then undergo a variety of subsequent reactions, such as dimerization, polymerization, or reaction with other molecules present in the environment.

Photochemical Decomposition:

Aromatic iodides are known to be sensitive to light. The C-I bond can be cleaved by ultraviolet (UV) radiation, leading to the formation of radicals. Therefore, 6-chloro-2,3-bis(iodomethyl)quinoxaline is likely to be photolabile and should be protected from light to prevent degradation. The photochemical decomposition would proceed through a similar radical mechanism as the thermal decomposition.

General Degradation Pathways for Organoiodine Compounds:

The degradation of organoiodine compounds can proceed through several pathways, with deiodination being a prominent one. researchgate.net This can occur through various mechanisms, including:

Reductive dehalogenation: This process involves the replacement of an iodine atom with a hydrogen atom and is often mediated by microorganisms under anaerobic conditions. wikipedia.org

Hydrolysis: While the C-I bond is not as susceptible to hydrolysis as some other functional groups, under certain conditions (e.g., presence of water and elevated temperatures), hydrolysis can occur to replace the iodine with a hydroxyl group.

Oxidative degradation: In the presence of strong oxidizing agents, the entire molecule can be degraded. The degradation of iodinated compounds can lead to the formation of inorganic iodide and, subsequently, molecular iodine (I₂). researchgate.net

The following table summarizes potential decomposition pathways for 6-chloro-2,3-bis(iodomethyl)quinoxaline based on the chemistry of related compounds.

| Decomposition Pathway | Initiator | Primary Products |

| Homolytic C-I bond cleavage | Heat, Light | 6-chloro-2-(iodomethyl)-3-(methyl radical)quinoxaline, Iodine radical |

| Reductive deiodination | Microbial action | 6-chloro-2,3-dimethylquinoxaline (B96664) |

| Hydrolysis | Water | 6-chloro-2,3-bis(hydroxymethyl)quinoxaline |

| Oxidative degradation | Oxidizing agents | Cleavage of the quinoxaline ring, formation of inorganic iodide/iodine |

Theoretical and Computational Investigations of Quinoxaline, 6 Chloro 2,3 Bis Iodomethyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. uctm.edu Methods like the B3LYP functional combined with a suitable basis set (e.g., 6-311G(d,p)) are commonly used to optimize molecular structures and predict their spectroscopic and reactivity properties. researchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For Quinoxaline (B1680401), 6-chloro-2,3-bis(iodomethyl)-, the quinoxaline core is expected to be nearly planar. nih.gov The key structural parameters, including bond lengths, bond angles, and dihedral angles, would be calculated to find the global energy minimum conformation.

Conformational analysis would be crucial, focusing on the rotation of the two iodomethyl (-CH₂I) groups attached to the quinoxaline ring at positions 2 and 3. Due to potential steric hindrance between the bulky iodomethyl groups and adjacent atoms, several local energy minima may exist. DFT calculations would identify the most stable conformer by comparing the relative energies of these different spatial arrangements.

Table 1: Predicted Key Structural Parameters for Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- (Illustrative) This table is illustrative, showing the types of parameters that would be determined from a DFT optimization. Actual values require specific calculations.

| Parameter | Description | Expected Trend |

|---|---|---|

| C-Cl Bond Length | The distance between the carbon at position 6 and the chlorine atom. | Typical for an aryl chloride. |

| C-I Bond Length | The distance between the methyl carbon and the iodine atom. | Relatively long and weak, suggesting potential reactivity. |

| N-C-C-N Dihedral Angle | The torsion angle defining the planarity of the pyrazine (B50134) ring. | Close to 0°, indicating a high degree of planarity. |

| C2-C3-C(H₂)-I Dihedral Angle | The torsion angle describing the orientation of the iodomethyl groups. | Variable, defining the different stable conformers. |

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.org The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for Quinoxaline Derivatives (Illustrative Data) This table provides context based on typical values for related quinoxaline structures. Specific values for the title compound would need to be calculated.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Electron-donating capability (ionization potential). |

| LUMO Energy | -1.5 to -2.5 | Electron-accepting capability (electron affinity). |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Chemical reactivity and kinetic stability. |

A Molecular Electrostatic Potential (MESP) map is a visual tool used to predict the reactive behavior of a molecule. asianpubs.org It illustrates the charge distribution on the molecular surface, with different colors indicating regions of varying electrostatic potential. Red areas signify negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net

In the MESP map of Quinoxaline, 6-chloro-2,3-bis(iodomethyl)-, the most negative regions (red) are expected to be localized around the two nitrogen atoms of the quinoxaline ring and the chlorine atom, owing to their high electronegativity. researchgate.net These sites would be the primary targets for electrophiles. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the benzene (B151609) ring and the methylene (-CH₂) protons, making them potential sites for interaction with nucleophiles.

Natural Population Analysis (NPA) provides a quantitative method for distributing the electrons among the atoms in a molecule, yielding atomic charges. This analysis helps in understanding the effects of different substituents on the electronic structure.

For the title compound, NPA would likely reveal that the nitrogen and chlorine atoms carry significant negative charges. The carbon atom attached to the chlorine (C6) would consequently have a partial positive charge. This charge distribution confirms the inductive electron-withdrawing effect of the halogen substituent. Such studies are also crucial for understanding intramolecular charge transfer (ICT), where electron density moves from an electron-donor part of the molecule to an electron-acceptor part, which is a key process in many functional organic materials. rsc.org

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. uctm.edu By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. uctm.edu

A theoretical vibrational analysis of Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- would allow for the assignment of characteristic vibrational modes. Key predicted peaks would include:

Aromatic C-H stretching: Typically above 3000 cm⁻¹.

C=N and C=C stretching: In the 1500-1650 cm⁻¹ region, characteristic of the quinoxaline ring.

-CH₂- scissoring and wagging: Around 1400-1450 cm⁻¹.

C-Cl stretching: A strong band typically in the 1000-1150 cm⁻¹ region for aryl chlorides.

C-I stretching: Expected at lower wavenumbers, typically in the 500-600 cm⁻¹ region.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.

An MD simulation of Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- in a solvent like water or DMSO would reveal:

Conformational Flexibility: The simulation would show the real-time rotation and flexibility of the iodomethyl side chains, identifying the most populated conformations at a given temperature.

Solvent Interactions: It would detail how solvent molecules arrange around the solute, highlighting specific interactions like hydrogen bonding or dipole-dipole forces.

These simulations are invaluable for understanding how the molecule behaves in a realistic chemical or biological environment, which is beyond the scope of static, gas-phase DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (focused on in vitro biological studies)

A comprehensive search of scientific literature reveals a lack of specific Quantitative Structure-Activity Relationship (QSAR) models developed exclusively for Quinoxaline, 6-chloro-2,3-bis(iodomethyl)-. While the broader class of quinoxaline derivatives has been the subject of QSAR studies to understand their various biological activities, including antimicrobial and anticancer effects, dedicated research on this particular di-iodomethyl substituted chloroquinoxaline is not publicly available.

General studies on related compounds, such as 2,3-bis(halomethyl)quinoxaline derivatives, have suggested that the nature of the substituent at the 6-position and the electrophilicity of the halomethyl groups play a significant role in their antimicrobial activity. nih.gov However, without a specific dataset of analogues of 6-chloro-2,3-bis(iodomethyl)quinoxaline and their corresponding in vitro biological data, a targeted QSAR model to provide mechanistic insights has not been constructed. The development of such a model would necessitate the synthesis and biological evaluation of a library of closely related compounds to establish a statistically significant correlation between structural features and activity.

Elucidation of Reaction Mechanisms via Computational Methods

There is no available research in the public domain that specifically details the computational elucidation of reaction mechanisms involving Quinoxaline, 6-chloro-2,3-bis(iodomethyl)-. Computational chemistry is a powerful tool for investigating reaction pathways, transition states, and the electronic factors that govern chemical reactions. For quinoxaline derivatives in general, computational methods have been employed to study various reactions.

However, a focused computational study on the reaction mechanisms of Quinoxaline, 6-chloro-2,3-bis(iodomethyl)-, such as its synthesis or its reactions with biological nucleophiles, has not been reported. Such a study would likely involve density functional theory (DFT) calculations to map the potential energy surface of relevant reactions, providing valuable insights into its reactivity. The synthesis of 2,3-bis(halomethyl)quinoxalines typically involves the condensation of the corresponding o-phenylenediamine (B120857) with 1,4-dihalo-2,3-butanediones, but a detailed computational analysis of this specific reaction for the 6-chloro-2,3-bis(iodomethyl) derivative is not documented.

Studies on Non-Linear Optical (NLO) Properties

Investigations into the non-linear optical (NLO) properties of Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- have not been reported in the scientific literature. The study of NLO properties is a specialized area of materials science, and while various organic molecules, including some quinoxaline derivatives, are explored for their NLO potential, this specific compound has not been a subject of such research.

Computational studies are often used to predict the NLO properties of novel materials by calculating parameters such as polarizability and hyperpolarizability. These theoretical investigations help in identifying promising candidates for applications in optoelectronics and photonics. The absence of any published theoretical or experimental data indicates that the NLO characteristics of Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- remain unexplored.

Applications of Quinoxaline, 6 Chloro 2,3 Bis Iodomethyl in Advanced Materials and Chemical Synthesis

Role as a Synthetic Intermediate for Complex Organic Molecules

Quinoxaline (B1680401) derivatives are fundamental building blocks in the synthesis of complex organic molecules. mdpi.com The title compound, with its highly reactive iodomethyl groups, is poised to be an exceptionally useful intermediate. These groups can readily react with a variety of nucleophiles (such as amines, thiols, alcohols, and carbanions) to introduce new side chains and build more elaborate molecular architectures.

The general synthetic utility can be summarized in the following table, illustrating potential reactions:

| Nucleophile | Reagent Example | Resulting Functional Group | Potential Application of Product |

| Amine | R-NH₂ | -CH₂-NH-R | Pharmaceutical synthesis, ligand design |

| Thiol | R-SH | -CH₂-S-R | Organic semiconductors, bioactive molecules |

| Alcohol/Phenol | R-OH | -CH₂-O-R | Fluorescent probes, materials science |

| Cyanide | NaCN | -CH₂-CN | Extension of carbon chain for further synthesis |

| Azide | NaN₃ | -CH₂-N₃ | "Click" chemistry, synthesis of nitrogen-containing heterocycles |

This reactivity would allow chemists to use Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- as a linchpin to connect different molecular fragments, creating diverse libraries of compounds for screening in drug discovery or for developing new materials.

Building Blocks for Advanced Organic Materials

The quinoxaline core is a π-deficient aromatic system, which makes it an excellent electron acceptor. This intrinsic electronic property is the foundation for the use of quinoxaline derivatives in a range of advanced organic materials. sapub.orgresearchgate.net

Quinoxaline derivatives are widely used as components in organic light-emitting diodes (OLEDs) due to their electron-transporting and luminescent properties. sapub.orgresearchgate.net By reacting Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- with various chromophoric (light-emitting) and charge-transporting moieties, novel electroluminescent materials could be synthesized. The ability to introduce two distinct side chains at the 2 and 3 positions allows for fine-tuning of the material's properties, such as emission color, quantum efficiency, and charge mobility.

The electron-deficient nature of the quinoxaline ring makes its derivatives suitable for use as n-type organic semiconductors and electron-transporting materials in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. sapub.orgresearchgate.netbeilstein-journals.org The bis(iodomethyl) functionality would allow for the polymerization or derivatization of the quinoxaline core to create materials with tailored electronic properties. For instance, reaction with dithiol compounds could lead to the formation of conjugated polymers with potentially high electron mobility.

| Property | Relevance to Organic Semiconductors |

| Electron Affinity | High electron affinity from the π-deficient quinoxaline core facilitates electron injection and transport. |

| LUMO Level | The energy level of the Lowest Unoccupied Molecular Orbital (LUMO) can be tuned by the substituents introduced via the iodomethyl groups to match other materials in a device. |

| Molecular Packing | The side chains attached to the quinoxaline core influence how the molecules pack in the solid state, which is crucial for efficient charge transport. |

Many quinoxaline derivatives exhibit strong fluorescence, making them valuable as dyes and chemical sensors. mdpi.com The fluorescence properties (such as emission wavelength and quantum yield) are highly sensitive to the substituents on the quinoxaline ring. The reactivity of Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- would enable the attachment of various functional groups that could modulate its fluorescence in response to environmental changes (e.g., pH, metal ions, or specific biomolecules), forming the basis for new fluorescent probes.

The difunctional nature of Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- makes it an ideal monomer for the synthesis of polymeric materials for optoelectronic applications. Through polycondensation reactions with other difunctional monomers, a variety of polymers incorporating the quinoxaline unit into the main chain could be prepared. These polymers could combine the desirable electronic properties of the quinoxaline core with the processability of polymers, enabling the fabrication of large-area and flexible electronic devices.

Precursors for Specialized Chemical Scaffolds

The reactive iodomethyl groups can be used to construct more complex heterocyclic systems fused to the quinoxaline core. By choosing appropriate difunctional nucleophiles, intramolecular cyclization reactions can be induced to form new rings. For example, reaction with a diamine could lead to the formation of a new seven- or eight-membered ring containing nitrogen atoms, creating a novel and complex heterocyclic scaffold. sapub.orgnih.gov These specialized scaffolds can serve as cores for new classes of compounds with unique three-dimensional shapes and biological activities. The mdpi.comsapub.orgrasayanjournal.co.intriazolo[4,3-a]quinoxaline scaffold, for instance, is known to possess a wide range of pharmacological properties. mdpi.com

Catalytic Applications

Extensive literature reviews did not yield specific instances of "Quinoxaline, 6-chloro-2,3-bis(iodomethyl)-" being directly employed as a catalyst. However, the broader class of quinoxaline derivatives has been investigated for its utility in catalytic systems, primarily as ligands that coordinate with metal centers to form active catalysts.

Quinoxaline derivatives can function as controlling ligands in various metal-catalyzed reactions. For example, certain quinoxaline-based ligands have been used in zinc-catalyzed copolymerization of CO2 and cyclohexene (B86901) oxide. In these systems, the quinoxaline moiety plays a crucial role in influencing the catalytic activity and selectivity of the metal complex. The nitrogen atoms within the quinoxaline ring system are key to their function as ligands, coordinating with metal ions to create catalytically active sites.

While the specific catalytic applications of Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- are not documented, its structural features suggest potential as a precursor for catalytic ligands. The iodomethyl groups at the 2 and 3 positions could be functionalized to introduce coordinating groups, thereby enabling the formation of metal complexes with potential catalytic activity.

Further research would be necessary to explore the viability of Quinoxaline, 6-chloro-2,3-bis(iodomethyl)- as a ligand precursor and to investigate the catalytic properties of any resulting metal complexes.

Investigations into Biological Mechanisms of Quinoxaline, 6 Chloro 2,3 Bis Iodomethyl and Analogues in Vitro Focus

Structure-Activity Relationship (SAR) Studies Based on Halogen Substituents

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of quinoxaline (B1680401) scaffolds. Research into various derivatives has demonstrated that substitutions at the 2, 3, 6, and 7 positions of the quinoxaline ring are key determinants of their biological activity. researchgate.netmdpi.com

Specifically, the nature of the halogen substituents plays a significant role. A study involving the synthesis of quinoxaline derivatives with bis(halomethyl) groups at the 2- and 3-positions revealed that the electrophilicity of these halomethyl units is critical for their antimicrobial activity. nih.gov The series included bis(fluoromethyl), bis(chloromethyl), and bis(iodomethyl) analogues, with variations in electron-donating or electron-withdrawing groups at the 6- and/or 7-positions. nih.gov The findings indicate that a higher electrophilicity at the halomethyl carbons enhances the compound's biological effects. nih.gov

Mechanisms of Action in Enzymatic Systems (In Vitro)

Quinoxaline derivatives exert their biological effects by interacting with a variety of enzymes and receptor proteins, leading to the modulation of critical cellular pathways.

Trypanothione Reductase (TR)

Trypanothione reductase is a crucial enzyme in the redox metabolism of trypanosomatid parasites, making it a key target for the development of trypanocidal agents. semanticscholar.org Numerous studies have identified quinoxaline derivatives as potent inhibitors of this enzyme. For example, a series of n-butyl and isobutyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives were evaluated for their activity against Trypanosoma cruzi. The derivative T-147 was identified as a mixed inhibitor of TR with inhibition constants (Ki and Ki') of 11.4 µM and 60.8 µM, respectively. mdpi.comnih.gov Another compound, T-150, demonstrated 13% TR inhibition at a concentration of 44 μM. mdpi.comnih.gov Molecular docking studies suggest these compounds bind to the active site of TR. nih.govsemanticscholar.org

Inhibitory Activity of Quinoxaline Derivatives against Trypanothione Reductase (TR)

| Compound | Type of Inhibition | Ki (µM) | Ki' (µM) | % Inhibition (Concentration) | Source |

|---|---|---|---|---|---|

| T-147 | Mixed | 11.4 | 60.8 | 18% (5 µM), 35% (20 µM) | mdpi.comnih.gov |

| T-148 | - | - | - | 18% (5 µM), 36% (20 µM) | mdpi.com |

Thioredoxin Reductase (TrxR)

Thioredoxin reductase is a key enzyme in maintaining the redox balance within cells, and its inhibition can lead to oxidative stress. researchgate.netnih.gov Cancer cells, which often have inherently increased oxidative stress, are particularly vulnerable to TrxR inhibition, making this enzyme a promising anticancer target. googleapis.com Novel derivatives of quinoxaline-2-carbonitrile 1,4-dioxide have been developed as inhibitors of cytosolic thioredoxin reductase (TrxR1). These compounds are designed to selectively induce apoptosis in cancer cells by triggering oxidative stress. googleapis.com The mechanism involves the pharmacological inhibition of TrxR1 function by small-molecule compounds, which leads to the selective elimination of tumor cells while having a lesser effect on normal cells. googleapis.com

Triosephosphate Isomerase (TIM)

Triosephosphate isomerase is another enzyme that has been targeted by quinoxaline derivatives. In a study evaluating esters of quinoxaline-1,4-di-N-oxide as potential agents against Taenia solium, the causative agent of cysticercosis, molecular docking analysis was performed on the parasite's triosephosphate isomerase (TsTIM). mdpi.comnih.govresearchgate.net While several compounds showed potent cysticidal activity, their inhibitory effect on recombinant TsTIM was only slight (less than 40% at 1000 µM), suggesting that other biological targets may be involved in their mode of action. mdpi.comnih.govresearchgate.net However, previous research has noted that quinoxaline-1,4-di-N-oxide derivatives can act as TIM inhibitors against other parasites, often by binding to the interface portion of the enzyme. researchgate.net

c-Jun N-terminal Kinase (JNK)

c-Jun N-terminal kinase (JNK) is a member of the mitogen-activated protein kinase (MAPK) family and plays a central role in stress signaling pathways implicated in various pathological processes. mdpi.comnih.gov Derivatives of 11H-indeno[1,2-b]quinoxalin-11-one oxime have been synthesized and evaluated as JNK inhibitors. Several of these compounds exhibited high, submicromolar binding affinity for the three JNK isoforms (JNK1, JNK2, and JNK3). mdpi.comnih.gov For instance, selected compounds directly confirmed JNK inhibition by inhibiting lipopolysaccharide (LPS)-induced c-Jun phosphorylation in monocytic cells. mdpi.comnih.gov This indicates that the indenoquinoxaline scaffold is a promising base for developing specific small-molecule modulators of JNKs. mdpi.comnih.gov

Binding Affinity of Indenoquinoxaline Derivatives for JNK Isoforms

| Compound | JNK1 (Kd, µM) | JNK2 (Kd, µM) | JNK3 (Kd, µM) | Source |

|---|---|---|---|---|

| 4f | 0.22 | 0.11 | 0.16 | mdpi.com |

| 4m | >10 | 0.38 | 0.60 | mdpi.com |

Kd represents the dissociation constant, a measure of binding affinity.

Adenosine (B11128) A₂A Receptor (A₂AAR)

The adenosine A₂A receptor (A₂AAR) has been identified as a therapeutic target for neurodegenerative diseases and cancer. researchgate.netnih.gov While extensive research has been conducted on A₂AAR antagonists, much of the focus has been on the quinazoline (B50416) scaffold, a bioisostere of quinoxaline. nih.govnih.gov Studies on novel quinazoline derivatives have identified compounds with high affinity for the human A₂AAR, with Ki values in the nanomolar range. researchgate.netnih.gov For example, compound 5m, a 2-aminoquinazoline (B112073) derivative, showed a Ki value of 5 nM. researchgate.netnih.gov While these findings are on a related heterocycle, they suggest the potential for quinoxaline-based structures to also interact with this receptor.

Molecular Docking and Binding Affinity Analysis with Biological Targets

Molecular docking is a computational technique used to predict the binding conformation and affinity of a ligand to a target molecule, such as a protein or enzyme. This method has been widely applied to understand the interactions of quinoxaline derivatives with their biological targets.

Docking studies have been instrumental in elucidating the mechanism of TR inhibition by quinoxaline analogues. These analyses suggest that the compounds fit into the enzyme's active site, explaining their inhibitory effects. nih.govmdpi.com Similarly, for TIM, molecular docking calculations were performed at the enzyme's interface, a region where quinoxaline-1,4-di-N-oxide derivatives are suggested to bind. researchgate.net

In the context of JNK inhibition, in silico evaluations have complemented experimental binding affinity data, helping to understand how indenoquinoxaline-based oximes interact with the JNK1-3 binding sites. mdpi.com Docking has also been used to study the binding of 6-chloroquinoxalines to the active site of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), correlating computational predictions with observed in vitro cytotoxic activity. ekb.eg These computational approaches are valuable for identifying potential drug candidates and guiding further structural optimization before experimental testing. conicet.gov.ar

Studies on DNA Interaction Mechanisms (e.g., DNA Cleaving, Inhibition of DNA-directed RNA Synthesis)

Quinoxaline derivatives can interact with nucleic acids through various mechanisms, including DNA cleavage and inhibition of RNA synthesis.

Systematic exploration of quinoxaline-based small molecules has led to the development of compounds designed to cleave DNA at abasic (AP) sites under physiological conditions. researchgate.net One such amine-containing quinoxaline derivative, RA-1, was shown to effectively cleave AP sites in plasmid DNA, a process that can lead to the generation of DNA double-strand breaks. researchgate.net This cleavage occurs via Schiff base formation and can result in both β and β,δ-elimination products. researchgate.net

Furthermore, certain quinoxaline 1,4-dioxide derivatives are known to cause DNA damage following enzymatic reduction, particularly under hypoxic (low-oxygen) conditions. researchgate.net This redox-activated mechanism provides a basis for understanding the cytotoxic activities of this class of compounds. researchgate.net

Other quinoxaline analogues have been designed to shift their binding selectivity from DNA to RNA. By modifying a known DNA intercalator, researchers developed a quinoxaline derivative (compound 8e) that preferentially binds to the Internal Ribosome Entry Site (IRES) RNA of the hepatitis C virus (HCV). acs.orgacs.org This binding is dependent on the presence of magnesium ions and alters the RNA structure, which in turn inhibits IRES-mediated translation and viral replication. acs.orgacs.org This demonstrates the potential to fine-tune the quinoxaline scaffold to selectively target RNA over DNA. acs.org Some novel pyrrolidine-bearing quinoxalines have also shown inhibitory activity against RNA-dependent-RNA-polymerase (RdRp). researchgate.net

Mechanistic Evaluation of In Vitro Cytotoxic Effects (e.g., Induction of DNA Damage, Oxidative Stress)

The cytotoxic effects of quinoxaline derivatives against cancer cells are often mediated by the induction of DNA damage and oxidative stress. As previously mentioned, the enzymatic reduction of quinoxaline 1,4-dioxides under hypoxic conditions can lead to DNA damage, contributing to their antitumor activity. researchgate.net

The inhibition of thioredoxin reductase (TrxR1) by quinoxaline-2-carbonitrile 1,4-dioxide derivatives is a key mechanism for inducing cytotoxicity. By inhibiting TrxR1, these compounds disrupt the cellular redox balance, leading to an increase in reactive oxygen species (ROS) and a state of oxidative stress. googleapis.com Cancer cells are particularly susceptible to this disruption due to their already heightened levels of oxidative stress from altered metabolism and oncogenic signaling. googleapis.com The resulting imbalance can trigger apoptotic cell death, providing a selective mechanism for eliminating tumor cells. googleapis.com

Studies on specific 6-chloroquinoxaline (B1265817) derivatives have demonstrated potent in vitro antiproliferative effects against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). ekb.eg For example, one such derivative exhibited greater cytotoxicity against these cell lines than the standard reference drug, doxorubicin. ekb.eg

Investigation of Resistance Evolution Mechanisms in In Vitro Models

The emergence of drug resistance is a significant challenge in the development of novel therapeutic agents. Understanding the mechanisms by which cells acquire resistance to a compound is crucial for predicting its long-term efficacy and for designing strategies to overcome or circumvent this resistance. In the context of "Quinoxaline, 6-chloro-2,3-bis(iodomethyl)-" and its analogues, in vitro models provide a powerful tool to investigate the evolution of resistance.

One established method for studying resistance evolution involves the use of mutator cell lines, which have a higher frequency of spontaneous mutations. For instance, in studies of analogous quinoxaline-containing compounds with anti-plasmodial activity, the Dd2-Polδ mutator line of Plasmodium falciparum has been utilized. researchgate.net This approach involves continuous exposure of the mutator cell line to increasing concentrations of the test compound over an extended period. researchgate.net The selection pressure forces the survival and proliferation of cells that have acquired mutations conferring resistance.

The process typically begins by inoculating a culture of the mutator cell line and exposing it to a concentration of the compound equivalent to approximately five times its 50% inhibitory concentration (IC50). researchgate.net The culture is monitored for recrudescence, the renewed growth of the parasite population after an initial decline. If and when the culture recovers, the IC50 of the bulk population is determined to ascertain if a shift in sensitivity has occurred, indicating the development of resistance. researchgate.net

Once a resistant population is established, individual clones are isolated from the bulk culture. These clones are then subjected to detailed analysis to confirm their resistance phenotype and to identify the genetic basis of the resistance. This often involves whole-genome sequencing to identify single nucleotide polymorphisms (SNPs), insertions, deletions, or copy number variations that are present in the resistant clones but absent in the parental, sensitive cell line.

The table below outlines a general experimental workflow for investigating resistance evolution to quinoxaline analogues in an in vitro model, based on methodologies used for similar compounds. researchgate.net

| Step | Description | Key Parameters |

| 1. Cell Line Selection | A cell line with an increased mutation rate (mutator line) is chosen to accelerate the evolution of resistance. | Cell type (e.g., parasite, cancer cell line), specific mutator strain (e.g., Dd2-Polδ). |

| 2. Drug Pressure Application | The selected cell line is continuously cultured in the presence of the quinoxaline compound. | Concentration of the compound (typically starting at 5x IC50), duration of exposure. |

| 3. Monitoring for Recrudescence | The culture is monitored for the regrowth of cells, indicating potential resistance. | Cell density, metabolic activity assays. |

| 4. IC50 Shift Determination | The IC50 of the recrudescent bulk culture is compared to the parental cell line to quantify the level of resistance. | Dose-response curves, statistical analysis. |

| 5. Clonal Isolation | Single cells from the resistant population are isolated to establish clonal lines. | Limiting dilution, single-cell sorting. |

| 6. Phenotypic Characterization of Clones | The resistance of individual clones to the selecting compound and other related compounds is confirmed. | IC50 determination for multiple compounds. |

| 7. Genotypic Analysis | The genomes of resistant clones are sequenced and compared to the parental line to identify mutations. | Whole-genome sequencing, comparative genomics. |

By identifying the genes and pathways implicated in resistance to quinoxaline analogues, researchers can gain valuable insights into the compound's mechanism of action and potential liabilities. This knowledge can inform the design of second-generation compounds that are less susceptible to these resistance mechanisms or the development of combination therapies that target both the primary cellular target and the resistance pathway.

Development of Molecular Probes for Biological Systems

The intrinsic properties of the quinoxaline scaffold, such as its aromatic and heterocyclic nature, make it a valuable platform for the development of molecular probes for biological systems. These probes are designed to interact with specific biological targets and report on their presence, location, or activity, often through a fluorescent signal. The development of such tools based on "Quinoxaline, 6-chloro-2,3-bis(iodomethyl)-" and its analogues can facilitate a deeper understanding of their biological mechanisms.

Quinoxaline-based fluorescent probes have been successfully developed for a range of applications, including the imaging of nucleic acids within mitochondria and the estimation of the polarity of protein binding sites. researchgate.netrsc.orgrsc.org These probes typically consist of the quinoxaline core, which can be modified with various functional groups to tune its photophysical properties and biological targeting.

For instance, cationic quinoxaline derivatives have been designed to act as "OFF-ON" fluorescent probes for nucleic acids. researchgate.netrsc.org In their free state ("OFF"), these probes exhibit minimal fluorescence. However, upon binding to DNA or RNA, their fluorescence intensity is significantly enhanced ("ON"). researchgate.netrsc.org This property allows for the specific visualization of nucleic acids within cellular compartments. Some of these probes have been shown to localize in the mitochondria of HeLa cells, enabling the study of mitochondrial DNA and RNA. researchgate.netrsc.org The emission wavelengths of these probes can be engineered to fall within the near-infrared region, which is advantageous for biological imaging as it minimizes photodamage to cells. researchgate.netrsc.org

The development of such probes often involves the Knoevenagel condensation reaction, combining a quinoxaline skeleton with other molecules that contribute to the desired optical and biological properties. researchgate.netrsc.org The table below summarizes the characteristics of some exemplary quinoxaline-based molecular probes.

| Probe Type | Target | Mechanism of Action | Key Features |

| Cationic Quinoxaline-Hemicyanine Hybrid | Nucleic Acids (DNA, RNA) in Mitochondria | "OFF-ON" fluorescence upon binding to nucleic acids. | Near-infrared emission, good linear correlation between fluorescence intensity and nucleic acid concentration. researchgate.netrsc.org |

| 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX) | Protein Binding Sites | Solvatochromic fluorescence (emission color changes with solvent polarity). | Full-color fluorescence, linear relationship between emission wavenumber and solvent polarity, allowing for quantitative estimation of binding site polarity. rsc.org |

Another application of quinoxaline-based probes is in the characterization of protein environments. The compound 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX), for example, exhibits solvatochromic fluorescence, meaning its emission color is sensitive to the polarity of its environment. rsc.org This property has been exploited to estimate the polarity of the binding site of bovine serum albumin (BSA). A linear relationship was observed between the peak emission wavenumber of PQX and the normalized solvent polarity, providing a quantitative measure of the microenvironment within the protein's binding pocket. rsc.org

The synthesis of analogues of "Quinoxaline, 6-chloro-2,3-bis(iodomethyl)-" with tailored functionalities could lead to the development of novel molecular probes. For example, the iodomethyl groups could serve as reactive handles for conjugation to other molecules, such as targeting ligands or environmentally sensitive fluorophores. By systematically modifying the quinoxaline core and its substituents, it is possible to create a diverse library of molecular probes for investigating a wide array of biological processes in vitro.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Pathways for Iodinated Quinoxalines

While the synthesis of various 2,3-bis(halomethyl)quinoxalines has been reported, including bis(iodomethyl) derivatives, the specific synthesis of the 6-chloro variant remains an area ripe for exploration. A plausible route involves the Finkelstein reaction on a corresponding 2,3-bis(bromomethyl)quinoxaline (B1328767) precursor. Future research should focus on optimizing this transformation for high yield and purity.

Key research objectives in this area include:

Green Chemistry Approaches: Investigation into eco-friendly reaction conditions, minimizing the use of hazardous solvents and reagents. This could involve exploring solid-phase synthesis or flow chemistry techniques to enhance safety and scalability.

Catalyst Development: The design of novel catalysts that can facilitate the direct iodination of more readily available precursors, bypassing the need for multi-step syntheses. This could include the development of specific organometallic or photoredox catalysts.

| Synthetic Approach | Potential Advantages | Research Focus |

| Optimized Finkelstein Reaction | Established methodology | High-yield conditions, purification techniques |

| Green Synthetic Routes | Reduced environmental impact, increased safety | Use of benign solvents, flow chemistry |

| Novel Catalytic Systems | Increased efficiency, novel reaction pathways | Organometallic and photoredox catalysis |

| One-Pot Procedures | Reduced reaction time and waste | Tandem reaction design |

Advanced Functionalization Techniques for Diversifying Quinoxaline (B1680401), 6-chloro-2,3-bis(iodomethyl)-

The two iodomethyl groups in "Quinoxaline, 6-chloro-2,3-bis(iodomethyl)-" are highly reactive handles for introducing a wide array of functional groups. Future research should move beyond simple nucleophilic substitutions to explore more sophisticated functionalization strategies.

Promising avenues for investigation include:

Post-Synthetic Modification: The reactive C-I bonds are amenable to a variety of transformations. Nucleophilic substitution reactions with a diverse range of nucleophiles (e.g., amines, thiols, azides) can be systematically explored to generate libraries of novel derivatives.

Organometallic Cross-Coupling Reactions: The chloro-substituent on the quinoxaline ring can serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This would allow for the introduction of aryl, vinyl, or alkyl groups, significantly expanding the chemical space around the quinoxaline core.

Photocatalytic Functionalization: The use of visible-light photocatalysis could enable novel C-H functionalization reactions on the quinoxaline core or the introduction of complex moieties at the iodomethyl positions under mild conditions. cjcatal.comnih.govresearchgate.netrsc.org

Exploration of New Applications in Emerging Fields of Material Science

Quinoxaline derivatives are known for their interesting photophysical and electronic properties, making them attractive candidates for various material science applications. google.comnih.govqmul.ac.uk The unique substitution pattern of "Quinoxaline, 6-chloro-2,3-bis(iodomethyl)-" could lead to materials with novel characteristics.

Future research in this domain should focus on:

Organic Light-Emitting Diodes (OLEDs): The quinoxaline core is an excellent electron-transporting material. beilstein-journals.orgnih.gov By functionalizing the iodomethyl groups with appropriate chromophores, it may be possible to develop new emitters or host materials for OLEDs with tailored emission properties.

Organic Photovoltaics (OPVs): The electron-accepting nature of the quinoxaline ring makes it a suitable component for non-fullerene acceptors in organic solar cells. The 6-chloro and 2,3-bis(iodomethyl) substituents offer opportunities to fine-tune the electronic energy levels and morphology of the resulting materials for improved device performance.

Chemosensors: The reactive iodomethyl groups could be used to anchor the quinoxaline scaffold to surfaces or to introduce specific recognition motifs for the development of fluorescent or colorimetric sensors for ions or small molecules. mdpi.comrsc.orgarabjchem.orgresearchgate.net

| Application Area | Potential Role of the Compound | Key Research Directions |

| OLEDs | Electron-transporting material, host, or emitter | Synthesis of derivatives with tailored photophysical properties |

| OPVs | Non-fullerene acceptor component | Tuning of electronic properties and morphology |

| Chemosensors | Sensing platform | Functionalization with recognition units |

Deeper Mechanistic Understanding of Chemical Reactivity and Selectivity

A thorough understanding of the reactivity of "Quinoxaline, 6-chloro-2,3-bis(iodomethyl)-" is crucial for its controlled functionalization and the design of new reactions. The electrophilicity of the halomethyl units is thought to play a key role in its reactivity.

Future mechanistic studies should aim to:

Kinetic and Thermodynamic Profiling: Perform detailed kinetic and thermodynamic studies of nucleophilic substitution reactions at the iodomethyl positions to quantify the influence of the 6-chloro substituent and the quinoxaline core on reactivity.

Computational Modeling: Employ density functional theory (DFT) and other computational methods to model reaction pathways, predict transition states, and understand the electronic factors governing the regioselectivity and stereoselectivity of functionalization reactions. researchgate.netnih.govresearchgate.net

Intermediate Trapping and Spectroscopic Analysis: Utilize advanced spectroscopic techniques (e.g., in-situ NMR, transient absorption spectroscopy) to identify and characterize reaction intermediates, providing direct evidence for proposed mechanisms.

Design of Next-Generation Quinoxaline-Based Scaffolds for Targeted Molecular Interactions